

# Aderamastat Demonstrates In Vivo Efficacy in Placebo-Controlled Allergic Asthma Trial

Author: BenchChem Technical Support Team. Date: December 2025



New data from a Phase 2 clinical trial demonstrates that **Aderamastat** (FP-025), a selective oral inhibitor of matrix metalloproteinase-12 (MMP-12), significantly reduces the late asthmatic response (LAR) to allergen challenge in patients with mild allergic asthma when compared to placebo. The findings highlight the potential of MMP-12 inhibition as a novel anti-inflammatory strategy for respiratory diseases.

Researchers and drug development professionals now have access to key efficacy data and experimental protocols from a recent Phase 2 proof-of-concept study (NCT03858686). This guide provides a comprehensive comparison of **Aderamastat**'s in vivo performance against placebo, supported by quantitative data, detailed methodologies, and visualizations of the underlying biological pathways.

### **Summary of Quantitative Efficacy Data**

The primary endpoint of the study was the effect of **Aderamastat** on the allergen-induced Late Asthmatic Response, measured as the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-allergen challenge (AUC3-8h). The results, presented at the European Respiratory Society (ERS) International Congress 2023, showed a clinically meaningful and statistically significant reduction in LAR in subjects treated with **Aderamastat** compared to placebo.[1][2]



| Efficacy<br>Endpoint                                                                                 | Aderamastat<br>(FP-025) | Placebo | % Reduction vs. Placebo | p-value |
|------------------------------------------------------------------------------------------------------|-------------------------|---------|-------------------------|---------|
| Late Asthmatic<br>Response (FEV1<br>AUC3-8h)                                                         | 26-29%                  | <0.05   |                         |         |
| Additional details on secondary endpoints such as Fractional Exhaled Nitric Oxide (FeNO) and Impulse |                         |         |                         |         |
| Oscillometry (IOS) parameters are pending full publication of trial data.                            |                         |         |                         |         |

Table 1: Summary of Primary Efficacy Endpoint from the Phase 2 Allergic Asthma Trial of Aderamastat.

Positive trends were also observed in secondary endpoints, including a lesser increase in allergen-induced FeNO and improvements in specific IOS parameters (e.g., R5, Fres, AX, and X5) in subjects receiving **Aderamastat** compared to placebo, supporting the overall positive response.[1][2]

## **Experimental Protocols**

The in vivo efficacy of **Aderamastat** was evaluated in a randomized, double-blind, 2-period, placebo-controlled, cross-over clinical trial involving subjects with mild, stable allergic asthma.

#### Study Design:

 Participants: Non-smoking subjects aged 18-55 with a diagnosis of mild allergic asthma and a demonstrated late asthmatic response to house dust mite (HDM) allergen.



- Intervention: Aderamastat (FP-025) administered orally at a dose of 400 mg twice daily for 12 days.
- Control: Placebo administered orally on the same schedule.
- Study Periods: Two 12-day treatment periods separated by a washout period. Subjects
  received either Aderamastat or placebo in the first period and were then crossed over to the
  other treatment for the second period.

Key Experimental Procedure: House Dust Mite (HDM) Allergen Challenge:

- Baseline Measurements: Baseline spirometry (FEV1), FeNO, and IOS were performed before the allergen challenge.
- Allergen Administration: On Day 11 of each treatment period, subjects underwent a standardized inhaled HDM challenge. The challenge involved the inhalation of nebulized HDM extract at increasing concentrations until a predefined drop in FEV1 was observed or the maximum dose was reached.
- Post-Challenge Monitoring: FEV1 was measured at frequent intervals for up to 8 hours postchallenge to assess the early and late asthmatic responses. FeNO and IOS were also measured at specified time points post-challenge.
- Data Analysis: The primary efficacy variable was the FEV1 AUC3-8h. Secondary endpoints included changes in FeNO and IOS parameters.





Click to download full resolution via product page

Aderamastat Phase 2 Clinical Trial Workflow.



## Mechanism of Action: MMP-12 Inhibition in Allergic Asthma

**Aderamastat**'s therapeutic effect is derived from its selective inhibition of MMP-12, a key enzyme implicated in the pathophysiology of asthma.[1][3] In allergic asthma, exposure to allergens triggers an inflammatory cascade in the airways. This leads to the release of proinflammatory cytokines such as Interleukin-1 beta (IL-1 $\beta$ ), Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and Interleukin-13 (IL-13).[4][5] These cytokines, in turn, stimulate various cells in the airways, including macrophages and smooth muscle cells, to upregulate the expression and activity of MMP-12.[5][6]

Activated MMP-12 contributes to the pathology of asthma through several mechanisms:

- Extracellular Matrix (ECM) Degradation: MMP-12 degrades components of the ECM, such as elastin, which can lead to airway tissue remodeling, a hallmark of chronic asthma.[7][8]
- Modulation of Inflammation: MMP-12 can process and activate other signaling molecules, including chemokines, which are responsible for recruiting inflammatory cells like eosinophils and neutrophils to the airways. This amplifies the inflammatory response.

By inhibiting MMP-12, **Aderamastat** is believed to disrupt these pathological processes, leading to a reduction in airway inflammation and the attenuation of the asthmatic response to allergens.





Click to download full resolution via product page

Simplified Signaling Pathway of MMP-12 in Allergic Asthma.



The presented data provides a strong rationale for the continued development of **Aderamastat** as a first-in-class oral treatment for allergic asthma. Further studies will be crucial to fully elucidate the long-term efficacy and safety profile of this novel therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. foreseepharma.com [foreseepharma.com]
- 2. Foresee Pharmaceuticals Presents Data From its Aderamastat Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its Aderamastat Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 BioSpace [biospace.com]
- 4. dovepress.com [dovepress.com]
- 5. Induction and regulation of matrix metalloproteinase-12 in human airway smooth muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- To cite this document: BenchChem. [Aderamastat Demonstrates In Vivo Efficacy in Placebo-Controlled Allergic Asthma Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579298#validating-aderamastat-s-in-vivo-efficacy-with-placebo-controls]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com